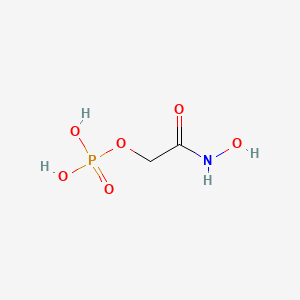

Phosphoglycolohydroxamic Acid

Descripción general

Descripción

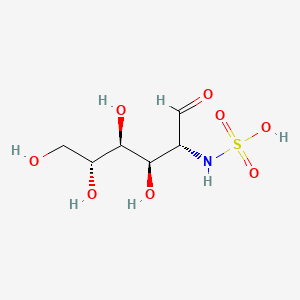

Phosphoglycolohydroxamic Acid is a type of organic compound known as monoalkyl phosphates . These are organic compounds containing a phosphate group that is linked to exactly one alkyl chain .

Synthesis Analysis

A new facile and efficient preparation of phosphoglycolohydroxamic acid has been reported . This compound is a known potent inhibitor of several enzymes acting on dihydroxyacetone phosphate .Molecular Structure Analysis

The molecular formula of Phosphoglycolohydroxamic Acid is C2H6NO6P . The average mass is 171.0459 and the monoisotopic mass is 170.993273441 .Physical And Chemical Properties Analysis

Phosphoglycolohydroxamic Acid has a density of 1.9±0.1 g/cm3 . It has a molar refractivity of 28.2±0.3 cm3, and a molar volume of 90.5±3.0 cm3 . It has 7 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Enzymatic Catalysis and Inhibition

Phosphoglycolohydroxamic Acid (PGHA) has been identified as an effective inhibitor in enzymatic reactions. Collins (1974) discovered that at pH 7.5, PGHA acts as a competitive inhibitor with dihydroxyacetone phosphate (DHAP) of rabbit muscle triose phosphate isomerase and yeast aldolase. The study suggests that PGHA's effectiveness as an inhibitor stems from its ability to act as a stable analogue of the transiently occurring enolate derived from DHAP (Collins, 1974). Additionally, Lewis and Lowe (1977) found that PGHA and phosphoglycollamide inhibit rabbit muscle fructose-1,6-bisphosphate aldolase, suggesting distinct enzyme-inhibitor complexes may be formed (Lewis & Lowe, 1977).

Polymer Electrolytes in Fuel Cells

In the context of fuel cells, PGHA has been explored in relation to polybenzimidazole films doped with phosphoric acid. Wainright et al. (1995) presented findings on the proton conductivity, water content, and methanol vapor permeability of this material, highlighting its potential for use in hydrogen/air and direct methanol fuel cells (Wainright et al., 1995).

Antibacterial and Antifungal Potential

Phosphoglycollohydroxamic acid, a derivative of PGHA, has been suggested as a potential antibacterial and antifungal agent due to its strong binding to metallo-aldolase from Bacillus stearothermophilus. This property suggests a possible application in combating bacterial and fungal infections (Lewis & Lowe, 1973).

Mecanismo De Acción

Phosphoglycolohydroxamic Acid acts as an inhibitor for several enzymes . Some of the targets include D-tagatose-1,6-bisphosphate aldolase subunit KbaY, Fructose-bisphosphate aldolase class 2, Triosephosphate isomerase, Methylglyoxal synthase, Rhamnulose-1-phosphate aldolase, and L-fuculose phosphate aldolase .

Propiedades

IUPAC Name |

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXHHWZKQZIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199497 | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphoglycolohydroxamic Acid | |

CAS RN |

51528-59-7 | |

| Record name | Phosphoglycolohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoglycolohydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

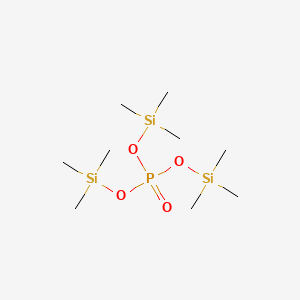

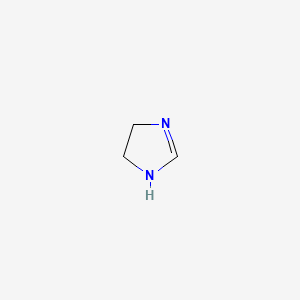

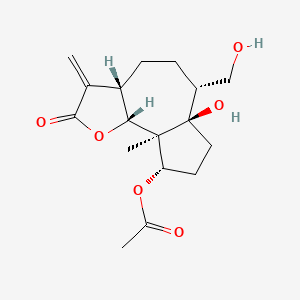

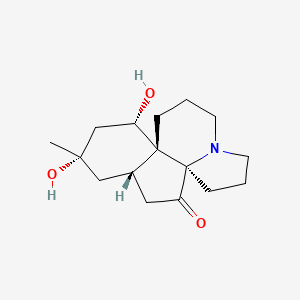

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

mercury](/img/structure/B1206855.png)

![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)